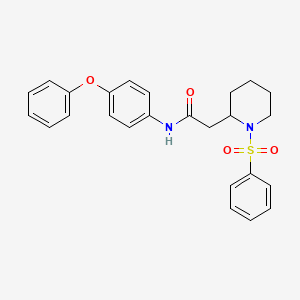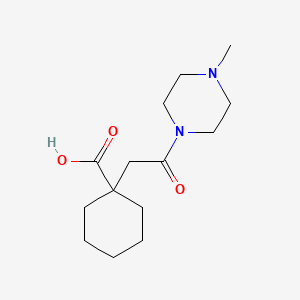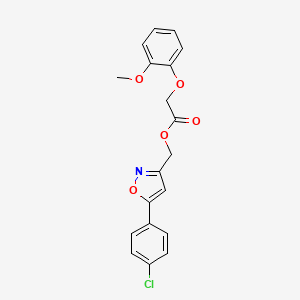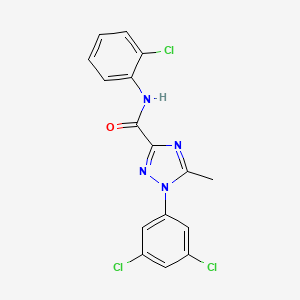
1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a methoxybenzyl group (a benzene ring with a methoxy and a methyl group), a 2-oxo-1,2-dihydro-3-pyridinecarbonitrile group (a pyridine ring with a carbonitrile and a ketone group), and a phenyl group (a benzene ring) .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxybenzyl and phenyl groups are aromatic, while the 2-oxo-1,2-dihydro-3-pyridinecarbonitrile group contains a heterocyclic ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The presence of the carbonitrile group could make it susceptible to nucleophilic attack. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis : This compound and its derivatives are often studied for their crystal and molecular structures. For instance, Zugenmaier (2013) discussed the crystal structure of a similar compound, highlighting its synthesis and the strong dipolar interactions within its structure (Zugenmaier, 2013).
Optical Properties : Cetina et al. (2010) explored the optical properties of related pyridine derivatives, including their fluorescence spectra in various solvents, providing insights into their potential applications in optical devices (Cetina, Tranfić, Sviben, Jukić, 2010).
Materials Science Applications : El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b]pyridine derivatives and investigated their thermal stability, crystalline structure, and photovoltaic properties, which are essential for material science applications (El-Menyawy, Zedan, Nawar, 2019).
Chemical Synthesis and Modification : Moustafa and Girgis (2007) detailed the synthesis of similar compounds, focusing on the molecular structure and bond lengths, which is crucial for understanding chemical reactivity and potential applications (Moustafa, Girgis, 2007).
Antimicrobial Activity : Ibrahim et al. (2011) synthesized nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines incorporating a similar moiety and screened them for antimicrobial activity, indicating potential pharmaceutical applications (Ibrahim, Mohamed, El-Gohary, Gabr, Abdel-Megid, 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-19-9-5-6-15(10-19)13-22-14-18(11-17(12-21)20(22)23)16-7-3-2-4-8-16/h2-11,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBUQRRFIRFCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2447236.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)
![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B2447248.png)
![4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2447249.png)
![Bicyclo[1.1.1]pentane-1,3-dicarboxamide](/img/structure/B2447250.png)


![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)